2-Methyl-4-(trifluoromethyl)pyridine-6-boronic acid
CAS No.:
Cat. No.: VC17962343
Molecular Formula: C7H7BF3NO2
Molecular Weight: 204.94 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7BF3NO2 |
|---|---|
| Molecular Weight | 204.94 g/mol |
| IUPAC Name | [6-methyl-4-(trifluoromethyl)pyridin-2-yl]boronic acid |
| Standard InChI | InChI=1S/C7H7BF3NO2/c1-4-2-5(7(9,10)11)3-6(12-4)8(13)14/h2-3,13-14H,1H3 |
| Standard InChI Key | FKZFILLYWSEKMQ-UHFFFAOYSA-N |
| Canonical SMILES | B(C1=CC(=CC(=N1)C)C(F)(F)F)(O)O |
Introduction
Synthesis and Preparation
Synthetic Routes
The synthesis of 2-methyl-4-(trifluoromethyl)pyridine-6-boronic acid typically involves multi-step reactions starting from pyridine derivatives. Key methodologies include:
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling of halogenated pyridines with boronic acids under inert conditions.
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Metal-Halogen Exchange: Reaction of pyridinyl halides with trialkylborates, followed by borylation.
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Directed Ortho-Metallation (DoM): Metal-hydrogen exchange followed by boronation.
Reaction conditions often require anhydrous solvents (e.g., tetrahydrofuran or dichloromethane), palladium catalysts (e.g., Pd(PPh₃)₄), and bases such as potassium carbonate. Post-synthesis purification employs column chromatography or recrystallization from ethyl acetate/petroleum ether mixtures.
Table 1: Representative Suzuki-Miyaura Reaction Conditions
| Substrate | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 4-Iodobenzonitrile | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 92 |
| 3-Bromopyridine | Pd(OAc)₂/SPhos | CsF | THF | 85 |
Chemical Properties and Reactivity
Electronic and Steric Effects
The compound’s reactivity is governed by its substituents:
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Trifluoromethyl Group: Electron-withdrawing nature accelerates oxidative addition in catalytic cycles and stabilizes transition states.
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Methyl Group: Provides moderate steric hindrance, reducing side reactions with bulky substrates.
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Boronic Acid Moiety: Facilitates transmetalation in cross-coupling reactions but requires anhydrous storage to prevent protodeboronation.
Reaction Applications
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Suzuki-Miyaura Coupling: Efficient formation of biaryl systems, with yields exceeding 90% under optimized conditions.
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Chan-Lam Amination: Copper-mediated C–N bond formation with aryl amines, yielding amides (e.g., N-(4-fluorophenyl)-6-(trifluoromethyl)picolinamide).
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Sonogashira Coupling: Palladium/copper-catalyzed reactions with terminal alkynes, achieving 91% conversion in THF at 60°C.
Table 2: Protodeboronation Kinetics
| pH | Half-life (h) |
|---|---|
| 3 | 2.1 |
| 7 | >48 |
| 9 | 31.5 |
Applications in Scientific Research
Medicinal Chemistry
The compound demonstrates antiproliferative activity against cancer cell lines, with mechanisms including:
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Caspase-9 Activation: Induces apoptosis via PARP cleavage.
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Microtubule Disruption: Fragments LC3, implicating autophagy regulation.
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PCNA Inhibition: Reduces proliferating cell nuclear antigen levels, halting cell cycle progression.
Table 3: Antiproliferative Activity (IC₅₀ Values)
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 10 | Caspase activation |
| K562 | 8 | Microtubule disruption |
| MV4-11 | 12 | PCNA inhibition |
Preclinical Efficacy
In vivo studies show tumor growth reduction in xenograft models, with synergistic effects observed in combination therapies.
Comparison with Structural Analogs
Substituent Effects
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Methoxy vs. Methyl: Methoxy groups improve aqueous solubility but reduce reactivity due to weaker electron donation.
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Chloro Substituents: Increase electrophilicity, enhancing suitability for electron-deficient partners.
Table 4: Comparative Reactivity and Solubility
| Substituent | Reactivity | Solubility |
|---|---|---|
| -CF₃ | High | Moderate (organic) |
| -OCH₃ | Moderate | High (aqueous) |
| -Cl | Very High | Low |
Biological Activity and Mechanisms
Apoptotic Pathways
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Caspase Activation: Cleaves PARP, a marker of apoptosis.
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Autophagy Modulation: LC3 fragmentation suggests dual apoptotic-autophagic mechanisms.
In Vivo Performance
Animal models demonstrate dose-dependent tumor suppression, with minimal toxicity at therapeutic doses.
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